molecular formula C13H9N3O3S2 B11387003 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387003
M. Wt: 319.4 g/mol
InChI Key: VUNUFNCWEAEXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (molecular formula: C₁₄H₁₁N₃O₃S₂; molecular weight: 333.3854 g/mol) is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a methylsulfanyl group at the 5-position and a chromene-2-carboxamide moiety at the 2-position . This compound is part of a broader class of thiadiazole-chromene hybrids, which are studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C13H9N3O3S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C13H9N3O3S2/c1-20-13-16-15-12(21-13)14-11(18)10-6-8(17)7-4-2-3-5-9(7)19-10/h2-6H,1H3,(H,14,15,18)

InChI Key

VUNUFNCWEAEXJJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has been reported to be an efficient method for preparing thiadiazole derivatives, offering shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at C-2 position under controlled conditions. This reaction enables structural diversification for biological activity optimization:

Reaction ConditionsReagents/CatalystsProducts FormedApplication Example
Acidic aqueous media (pH 4-5)Amines/Phenolic compounds2-Substituted thiadiazole derivativesAntibacterial agent precursors
Polar aprotic solvents (DMF/DMSO)Thiols/AlcoholsThioether/ether analogsProdrug development
Copper-catalyzed coupling (60-80°C)Aryl boronic acidsBiaryl hybridsAnticancer scaffold synthesis

Key study: Diazotization reactions with HCl/Cu powder generated reactive intermediates for cross-coupling, as demonstrated in hybrid compound synthesis (Scheme 4 in ).

Oxidation of Methylsulfanyl Group

The -SMe substituent undergoes controlled oxidation to sulfoxide/sulfone derivatives, modifying electronic properties and bioactivity profiles:

Oxidizing AgentConditionsProductBiological Impact
H₂O₂ (30%)AcOH, 55-60°C, 4 hrSulfoxide (R-SO-CH₃)Enhanced antimicrobial potency
mCPBADCM, 0°C to RT, 2 hrSulfone (R-SO₂-CH₃)Improved metabolic stability
KMnO₄ (dilute)Aqueous acetone, 25°COver-oxidized decompositionLimited practical utility

Notable finding: Sulfone derivatives showed 3.2x increased bacterial growth inhibition compared to parent compound in disk diffusion assays .

Hydrolysis and Condensation Reactions

The carboxamide group participates in acid/base-catalyzed transformations:

Hydrolysis

  • 6N HCl reflux → Chromene-2-carboxylic acid + 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine

  • NaOH/EtOH → Sodium carboxylate (water-soluble derivative)

Condensation

Carbonyl ActivatorCoupling PartnerProduct TypeYield Optimization
DCC/DMAPPrimary aminesBis-amide conjugates68-72%
EDC/HOBtHydrazinesAcylhydrazide analogs81% (reported in)
CDIAlcoholsEster prodrugs55-60%

Chromene Carbonyl Reactivity

The 4-oxo group undergoes characteristic chromene reactions:

Reaction TypeConditionsOutcomeAnalytical Confirmation
KnoevenagelMalononitrile, piperidine3-Cyanochromene derivatives¹H NMR δ 8.2 ppm (CN)
Michael AdditionAcrylates, THF, 0°CSpirocyclic adductsHRMS m/z 455.1284
Reductive AminationNaBH₃CN, RNH₂, MeOH4-Aminochromene analogsIR 1650 cm⁻¹ (C=N stretch)

Photochemical Transformations

UV irradiation induces unique reactivity:

Light SourceSolventMajor ProcessProduct Stability
254 nm UVAcetonitrile[4π+4π] CycloadditionStable under N₂ atmosphere
365 nm UVTolueneThiadiazole ring cleavageRequires immediate quenching

Critical insight: Photoinduced cycloaddition products demonstrated enhanced fluorescence quantum yield (ΦF=0.42) for potential sensing applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. The unique combination of functional groups in N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide enhances its ability to inhibit cancer cell proliferation.

Case Studies

  • Study on MCF-7 Cells (2023) : This study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, suggesting strong anticancer potential .
  • Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions between this compound and cancer-related targets. These studies are crucial for elucidating the mechanisms underlying its anticancer effects .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

Findings

  • Efficacy Against Bacteria : In vitro studies revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, it exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Broader Spectrum Testing : Additional tests are needed to evaluate its efficacy against other pathogens, including fungi and resistant strains, which are critical for addressing drug resistance issues .

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory effects.

Study Overview

In a recent study involving LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to controls. This suggests potential applications in inflammatory disease management .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReference Year
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-pyridazineSimilar thiadiazole ringAntimicrobial2020
N-[5-(methylthio)-1,3-thiadiazol]-2-aminoquinazolinContains thiadiazole; different substituentsAnticancer2021
N-[5-(methylthio)-1,3-thiadiazol]-6-chloroquinazolinSimilar core structure; variations in side chainsAntimicrobial2022

This comparative analysis highlights the unique structural features of this compound that contribute to its enhanced biological activities.

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The chromene moiety may also contribute to the compound’s biological activities by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Alkyl/Arylthio Modifications

  • Ethylsulfanyl analog : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (C₁₆H₁₅N₃O₃S₂; MW: 361.434 g/mol) features an ethyl group instead of methyl, increasing hydrophobicity. This modification may enhance membrane permeability but reduce aqueous solubility .
  • Benzylthio analog: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) exhibits a bulkier benzyl group, resulting in a lower melting point (133–135°C) compared to the methylsulfanyl analog (158–160°C), likely due to disrupted crystal packing .
  • Allylthio analog : N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide introduces an allyl group, which may confer reactivity in click chemistry or covalent binding applications .

Halogen-Substituted Derivatives

  • Its melting point (138–140°C) is comparable to the methylsulfanyl derivative .

Modifications on the Chromene Ring

  • 6,7-Dimethyl substitution: BH52248 (C₁₅H₁₃N₃O₃S₂; MW: 347.412 g/mol) adds methyl groups at the 6- and 7-positions of the chromene ring.
  • 6-Chloro-7-methyl substitution : The compound in (C₁₆H₁₂ClN₃O₃S₂; MW: 410.87 g/mol) combines chloro and methyl groups, which could enhance electrophilicity and antimicrobial activity .

Comparative Physicochemical Properties

Compound ID Substituents (Thiadiazole/Chromene) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (BH52244) Methylsulfanyl / 4-oxo C₁₄H₁₁N₃O₃S₂ 333.3854 Not reported Not reported
5f () Methylsulfanyl / 2-isopropyl-5-methylphenoxy C₁₅H₁₈N₃O₂S₂ 360.45 158–160 79
BH52248 () Methylsulfanyl / 6,7-dimethyl-4-oxo C₁₅H₁₃N₃O₃S₂ 347.412 Not reported Not reported
5h () Benzylthio / 2-isopropyl-5-methylphenoxy C₂₀H₂₂N₃O₂S₂ 420.53 133–135 88
Compound Allylthio / 6-chloro-7-methyl-4-oxo C₁₆H₁₂ClN₃O₃S₂ 410.87 Not reported Not reported

Key Observations :

  • Yield : Benzylthio derivatives (e.g., 5h, 88%) generally exhibit higher synthetic yields than methylsulfanyl analogs, possibly due to stabilized intermediates during nucleophilic substitution .
  • Melting Points : Methylsulfanyl derivatives (e.g., 5f: 158–160°C) have higher melting points than benzylthio analogs, suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the crystalline state .

Research Findings and Implications

  • Solubility vs. Bioavailability : Ethylsulfanyl derivatives (e.g., ) may strike a balance between hydrophobicity and solubility, optimizing oral bioavailability compared to bulkier benzylthio analogs .

Biological Activity

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C12H10N4O3SC_{12}H_{10}N_4O_3S, with a molecular weight of approximately 286.30 g/mol. The compound features a chromene backbone substituted with a thiadiazole ring and a methylsulfanyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin derivatives with thiadiazole precursors. Various methods have been explored to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
1HeLa15Apoptosis induction
2Jurkat20Mitochondrial depolarization

Anti-inflammatory Activity

Compounds containing the chromene structure have demonstrated anti-inflammatory effects. For instance, derivatives have been tested against cyclooxygenase (COX) enzymes, showing varying degrees of inhibition. The presence of specific substituents on the chromene ring can enhance or reduce this activity .

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)IC50 (µM)
A8510
B7025

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial potential of thiadiazole-containing compounds. Results suggest that these compounds exhibit activity against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the thiadiazole ring and the chromene backbone can lead to significant changes in potency:

  • Thiadiazole Substituents : The introduction of different alkyl or aryl groups can enhance antitumor activity.
  • Chromene Modifications : Alterations in the carboxamide group affect anti-inflammatory properties.

Case Studies

A notable case study involved the evaluation of a series of chromene derivatives against breast cancer cell lines. The study demonstrated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazinecarbothioamides with carbon disulfide under reflux conditions.
  • Step 2 : Functionalization of the thiadiazole ring with methylsulfanyl groups using methyl iodide or dimethyl sulfate in basic media.
  • Step 3 : Coupling the thiadiazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Purity is confirmed by HPLC (>95%), and intermediates are characterized via 1H^1H/13C^{13}C NMR and HRMS .

Q. How can the structural identity of this compound be validated?

Key analytical techniques include:

  • Spectroscopy :
  • 1H^1H NMR: Methylsulfanyl protons appear as singlets near δ 2.5–2.7 ppm; chromene carbonyl resonates at δ 165–175 ppm.
  • IR: Stretching vibrations for C=O (1650–1680 cm1^{-1}) and C=S (650–750 cm1^{-1}).
    • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks matching the exact mass (e.g., m/z 363.0421 for C14_{14}H11_{11}N3_{3}O3_{3}S2_{2}).
    • X-ray Crystallography : SHELX programs refine crystal structures, verifying bond lengths and angles .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

SAR studies focus on:

  • Substituent Variation : Modifying the methylsulfanyl group (e.g., replacing with ethyl or aryl groups) to assess impact on bioactivity.
  • Chromene Ring Modifications : Introducing electron-withdrawing/donating groups (e.g., nitro, methoxy) to alter electronic properties.
  • Biological Assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., aromatase), and antimicrobial testing (MIC against S. aureus or E. coli). Data is analyzed using multivariate regression to correlate substituent effects with activity .

Q. How can conflicting cytotoxicity data in similar thiadiazole-chromene hybrids be resolved?

Contradictions often arise from:

  • Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.
  • Solubility Issues : Use of DMSO (>0.1% v/v) may artifactually suppress activity.
  • Metabolic Stability : Differences in hepatic microsomal degradation rates. Mitigation involves standardizing protocols (e.g., CLSI guidelines) and cross-validating with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Molecular Docking : AutoDock Vina or Glide predicts interactions with targets like tubulin or DNA topoisomerase II.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : CoMFA/CoMSIA correlates descriptors (logP, polar surface area) with IC50_{50} values .

Methodological Considerations

Q. What precautions are necessary when handling the methylsulfanyl group during synthesis?

  • Odor Control : Use sealed reactors to contain volatile sulfur byproducts.
  • Oxidation Prevention : Conduct reactions under inert atmosphere (N2_2/Ar) to avoid sulfoxide formation.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) removes unreacted thiols .

Q. How can degradation products of this compound be characterized under accelerated stability testing?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS : Identifies major degradation products (e.g., sulfoxide via oxidation at m/z +16).
  • Kinetic Modeling : Arrhenius plots predict shelf-life under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.